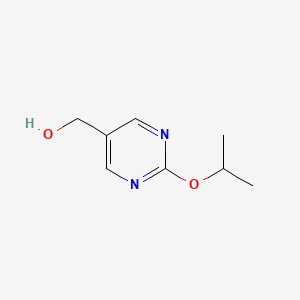
(2-Isopropoxypyrimidin-5-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds like “(2-Isopropoxypyrimidin-5-YL)methanol” are typically used in various fields such as pharmaceuticals, chemical research, and industrial applications . They often play a crucial role in the synthesis of other compounds or in specific chemical reactions.
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, boiling and melting points, solubility, and reactivity .科学的研究の応用
Nucleoside Modifications
The study by Kimura and Mitsunobu (1978) focuses on the facile cleavage of the anhydro bond of 2′,3′-O-isopropylidene-O2,5′-cycloiiridine using proton acid or Lewis acid, which is a critical reaction in nucleoside modifications (Kimura & Mitsunobu, 1978).
Solvent-Mediated Reactions
Cokley et al. (1997) reported on the solvent-mediated allylation of carbonyl compounds with allylic stannanes, highlighting the role of methanol in promoting these reactions without the need for added catalysts (Cokley et al., 1997).
Photochemical Reductions
Pfoertner's (1975) research on the photochemical reduction of 4,6-dimethyl-2-pyrimidinol in methanol showcases the formation of addition products and dihydrodimers, contributing to the understanding of pyrimidine chemistry (Pfoertner, 1975).
Supramolecular Chemistry
Zaman, Udachin, and Ripmeester (2004) explored supramolecular reactions between 2,2′-bipyrimidine and substituted anilic acids in methanol, revealing complex hydrogen bonds and halogen-halogen interactions (Zaman et al., 2004).
Synthesis of Imidazoles
Matsuura et al. (1993) demonstrated the synthesis of 2-alkoxy-1H-imidazoles from 5-aminopyrimidin-4(3H)-ones through oxidative transformation, indicating methanol's role in these reactions (Matsuura et al., 1993).
Hydrolysis Reactions
Pews (1990) reported on the hydrolysis of 2-t-butyl-5-halopyrimidine in methanol, yielding 2-t-butyl-5-hydroxypyrimidine, a process significant for pyrimidine derivatization (Pews, 1990).
Preparation of Deuterium-Substituted Compounds
The synthesis of deuterium-substituted 2-pyrimidinyloxy-N-arylbenzylamines with herbicidal activity by Zheng-mi (2014) involves the use of (2H4) methanol, demonstrating an application in the preparation of isotope internal standards (Zheng-mi, 2014).
Gas Sensing Technology
Zheng et al. (2019) developed a Y2O3 multishelled hollow structure for the highly selective and ultrasensitive detection of methanol, showcasing an innovative application in environmental monitoring and healthcare (Zheng et al., 2019).
Surface Site Probing on Nanocrystals
Wu et al. (2012) utilized methanol to probe the nature of surface sites on ceria nanocrystals, offering insights into catalysis and surface chemistry (Wu et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-propan-2-yloxypyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)12-8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQMTWQUBEFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862942-08-2 |
Source


|
| Record name | [2-(propan-2-yloxy)pyrimidin-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
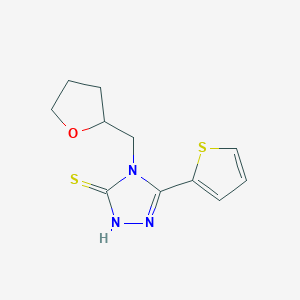
![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)
![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
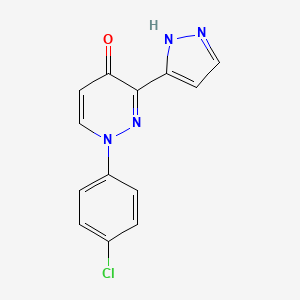
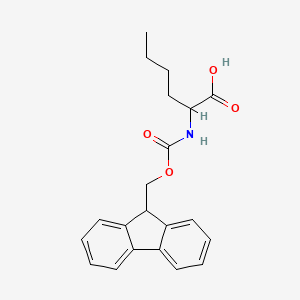


![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)
![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)
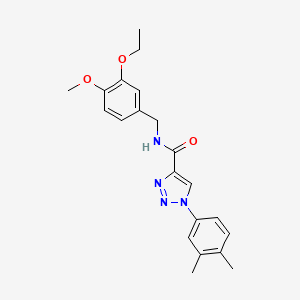


![Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2603644.png)
